molecular formula C44H44N2O3S3 B12562651 (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate

(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate

Cat. No.: B12562651
M. Wt: 745.0 g/mol
InChI Key: XINYNYPWXJXZFN-UHFFFAOYSA-M
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Description

The compound (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate is a complex organic molecule. It features a unique structure with multiple aromatic rings and a sulfonate group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzo[e][1,3]benzothiazole core, followed by the introduction of the ethyl groups and the formation of the cyclohexene ring. The final step involves the sulfonation to introduce the 4-methylbenzenesulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction parameters. Continuous flow reactors might be used to enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-ethyl-2-[[(3Z)-3-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole
  • (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole

Uniqueness

The uniqueness of the compound lies in its specific structural features, such as the combination of ethyl groups, the cyclohexene ring, and the sulfonate group

Properties

Molecular Formula

C44H44N2O3S3

Molecular Weight

745.0 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate

InChI

InChI=1S/C37H37N2S2.C7H8O3S/c1-6-38-33(40-31-18-16-25-12-8-10-14-29(25)35(31)38)20-27-22-37(4,5)23-28(24(27)3)21-34-39(7-2)36-30-15-11-9-13-26(30)17-19-32(36)41-34;1-6-2-4-7(5-3-6)11(8,9)10/h8-21H,6-7,22-23H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

XINYNYPWXJXZFN-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C2=C(/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)/CC(C2)(C)C)C)/SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCN1C(=CC2=C(C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)CC(C2)(C)C)C)SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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